molecular formula C12H22O2 B1623918 6-Octen-1-ol, 3,7-dimethyl-, acetate, (3S)- CAS No. 67601-05-2

6-Octen-1-ol, 3,7-dimethyl-, acetate, (3S)-

Cat. No.: B1623918
CAS No.: 67601-05-2
M. Wt: 198.30 g/mol
InChI Key: JOZKFWLRHCDGJA-UHFFFAOYSA-N
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Description

6-Octen-1-ol, 3,7-dimethyl-, acetate, (3S)-, also known as citronellyl acetate, is an organic compound with the molecular formula C12H22O2. It is a colorless liquid with a pleasant floral odor, commonly used in the fragrance and flavor industry. This compound is a derivative of citronellol and is often found in essential oils such as citronella oil.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Octen-1-ol, 3,7-dimethyl-, acetate, (3S)- is typically synthesized through the esterification of 3,7-dimethyl-6-octen-1-ol (citronellol) with acetic acid. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:

C10H20O+CH3COOHC12H22O2+H2O\text{C}_{10}\text{H}_{20}\text{O} + \text{CH}_3\text{COOH} \rightarrow \text{C}_{12}\text{H}_{22}\text{O}_2 + \text{H}_2\text{O} C10​H20​O+CH3​COOH→C12​H22​O2​+H2​O

Industrial Production Methods

In industrial settings, the esterification process is carried out in large reactors with continuous removal of water to drive the reaction to completion. The product is then purified by distillation to obtain high-purity 6-Octen-1-ol, 3,7-dimethyl-, acetate, (3S)-.

Chemical Reactions Analysis

Types of Reactions

6-Octen-1-ol, 3,7-dimethyl-, acetate, (3S)- undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to citronellol and acetic acid in the presence of a base or acid.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the ester to alcohols.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed

    Hydrolysis: Citronellol and acetic acid.

    Oxidation: Citronellal or other oxidized derivatives.

    Reduction: Citronellol.

    Substitution: Various substituted esters or alcohols.

Scientific Research Applications

6-Octen-1-ol, 3,7-dimethyl-, acetate, (3S)- has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of other organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and insect repellent properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant activities.

    Industry: Widely used in the fragrance and flavor industry for its pleasant odor and as an ingredient in perfumes, soaps, and cosmetics.

Mechanism of Action

The mechanism of action of 6-Octen-1-ol, 3,7-dimethyl-, acetate, (3S)- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with olfactory receptors, leading to its use in fragrances.

    Pathways: It may modulate signaling pathways related to inflammation and oxidative stress, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

6-Octen-1-ol, 3,7-dimethyl-, acetate, (3S)- can be compared with other similar compounds, such as:

    Citronellol: The parent alcohol from which it is derived.

    Geraniol: Another monoterpenoid alcohol with a similar structure but different odor profile.

    Linalool: A related compound with a floral scent, commonly used in fragrances.

    Nerol: An isomer of geraniol with similar applications in the fragrance industry.

Uniqueness

6-Octen-1-ol, 3,7-dimethyl-, acetate, (3S)- is unique due to its specific ester structure, which imparts a distinct floral odor and makes it valuable in the fragrance and flavor industry.

Properties

IUPAC Name

3,7-dimethyloct-6-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h6,11H,5,7-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZKFWLRHCDGJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5051739
Record name Citronellyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5051739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless liquid/fruity odour
Record name 6-Octen-1-ol, 3,7-dimethyl-, 1-acetate
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Citronellyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/286/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

229.00 °C. @ 760.00 mm Hg
Record name (±)-Citronellyl acetate
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in alcohol, most fixed oils; insoluble in glycerol, propylene glycol, water, 1 ml in 9 ml 70% alcohol (in ethanol)
Record name Citronellyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/286/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.883-0.893
Record name Citronellyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/286/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

150-84-5
Record name Citronellyl acetate
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Record name Acetic acid, citronellyl ester
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Record name Citronellyl acetate
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Record name 6-Octen-1-ol, 3,7-dimethyl-, 1-acetate
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Record name Citronellyl acetate
Source EPA DSSTox
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Record name Citronellyl acetate
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Record name CITRONELLYL ACETATE
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Record name (±)-Citronellyl acetate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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